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Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B15564757

ABT-072 Potassium Trihydrate: A Technical
Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABT-072 potassium trihydrate, a potent
non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document
consolidates key molecular data, mechanism of action, and relevant experimental insights to
support ongoing research and development efforts in the field of antiviral therapeutics.

Core Molecular and Physicochemical Data

ABT-072 potassium trihydrate is the hydrated potassium salt of ABT-072. The compound's
fundamental properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15564757?utm_src=pdf-interest
https://www.benchchem.com/product/b15564757?utm_src=pdf-body
https://www.benchchem.com/product/b15564757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Property Value

Molecular Formula C24H32KN30sS

Molecular Weight 561.69 g/mol

CAS Number 1132940-31-8

Synonyms ABT-072 potassium trihydrate

Non-nucleoside inhibitor of HCV NS5B RNA-

Mechanism of Action
dependent RNA polymerase

Mechanism of Action: Inhibition of HCV NS5B
Polymerase

ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus
nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the
replication of the viral genome.[1] As a non-nucleoside inhibitor (NNI), ABT-072 does not bind
to the active site of the enzyme in the same manner as nucleoside analogs. Instead, it binds to
an allosteric site known as the "palm I" site.[2] This binding event induces a conformational
change in the NS5B protein, rendering it inactive and thereby preventing the synthesis of new
viral RNA. This targeted mechanism of action makes ABT-072 a highly specific inhibitor of HCV
replication with minimal expected off-target effects on host cellular polymerases.
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ABT-072 allosterically inhibits HCV NS5B polymerase.

Experimental Protocols and Workflows
In Vitro HCV Replicon Assay

The antiviral activity of ABT-072 is commonly assessed using an HCV replicon system. This
cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-
length HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter
gene, such as luciferase, allowing for the quantification of viral replication.

Methodology Outline:
o Cell Plating: Plate Huh-7 cells containing the HCV replicon in 96-well plates.

o Compound Addition: Treat the cells with serial dilutions of ABT-072. Include appropriate
controls (e.g., vehicle-only, known inhibitor).
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 Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV
replication and compound activity.

e Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.qg.,
luciferase).

o Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a
cytotoxicity assay) and calculate the ECso value, which represents the concentration of ABT-
072 that inhibits 50% of HCV replication.
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Workflow for determining the EC50 of ABT-072.

In Vitro NS5B Polymerase Activity Assay
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To directly measure the inhibitory effect of ABT-072 on the NS5B enzyme, a biochemical assay
is employed. This assay typically measures the incorporation of labeled nucleotides into a
nascent RNA strand using a purified, recombinant NS5B polymerase.

Methodology Outline:

e Reaction Setup: Prepare a reaction mixture containing purified HCV NS5B polymerase, a
template-primer (e.g., poly(rA)/oligo(dT)), and ribonucleotides (NTPs), including a labeled
nucleotide (e.g., [3H]-UTP or a fluorescently labeled nucleotide).

« Inhibitor Addition: Add varying concentrations of ABT-072 to the reaction mixture.

e Initiation and Incubation: Initiate the reaction (e.g., by adding MgClz) and incubate at an
optimal temperature (e.g., 30°C) for a specific time.

» Termination: Stop the reaction (e.g., by adding EDTA).

o Detection: Capture the newly synthesized labeled RNA (e.g., on a filter membrane) and
quantify the incorporated label.

o Data Analysis: Determine the concentration of ABT-072 that results in 50% inhibition of
polymerase activity (ICso).

Preclinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models such as rats and dogs are crucial for
understanding the absorption, distribution, metabolism, and excretion (ADME) properties of
ABT-072.

Typical Study Design:
e Animals: Male and female rats and dogs.
o Administration: Intravenous (V) and oral (PO) administration of ABT-072.

e Dosing: Single dose administration at various dose levels.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Collection: Serial blood samples are collected at predetermined time points post-
dosing.

e Bioanalysis: Plasma concentrations of ABT-072 are quantified using a validated analytical
method (e.g., LC-MS/MS).

o Pharmacokinetic Analysis: Key PK parameters are calculated, including:
o Maximum plasma concentration (Cmax)
o Time to reach Cmax (Tmax)
o Area under the plasma concentration-time curve (AUC)
o Half-life (t1/2)
o Clearance (CL)
o Volume of distribution (Vd)
o Oral bioavailability (F%)

Clinical Development and Efficacy

ABT-072 has been evaluated in clinical trials, typically in combination with other direct-acting
antivirals. For instance, a phase 2a trial investigated the combination of ABT-072, the NS3/4A
protease inhibitor ABT-450/r, and ribavirin in treatment-naive, non-cirrhotic patients with HCV
genotype 1 and the IL28B CC genotype. In this study, patients received ABT-072 at a dose of
400 mg once daily. The combination therapy was administered for 12 weeks. The primary
endpoint was sustained virologic response (SVR), defined as undetectable HCV RNA at 24
weeks post-treatment.

Summary of Key Clinical Trial Data:
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Parameter Details

11 treatment-naive, non-cirrhotic HCV genotype

Study Population ] ) )
1-infected patients with IL28B CC genotype.

ABT-450/r (150/100 mg once daily) + ABT-072
Treatment Regimen (400 mg once daily) + weight-based ribavirin
(1000-1200 mg/day) for 12 weeks.

Efficacy 10 out of 11 patients (91%) achieved SVR24.

The regimen was generally well-tolerated, with
most adverse events being mild. Common

Safety and Tolerability adverse events included headache, fatigue,
nausea, and dry skin. There were no

discontinuations due to adverse events.

This in-depth technical guide provides a comprehensive overview of ABT-072 potassium
trihydrate, from its fundamental molecular properties to its clinical evaluation. The provided
data and experimental outlines are intended to serve as a valuable resource for researchers
and professionals in the field of antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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